![molecular formula C30H37ClN2O2 B1684079 C5a Receptor Antagonist, W-54011 CAS No. 405098-33-1](/img/structure/B1684079.png)
C5a Receptor Antagonist, W-54011
Overview
Description
W-54011 is a potent and orally active non-peptide C5a receptor antagonist . It inhibits the binding of 125I-labeled C5a to human neutrophils with a Ki value of 2.2 nM .
Molecular Structure Analysis
The molecular formula of W-54011 is C30H37ClN2O2 . The structure of W-54011 involves a tetrahydronaphthalenyl carboxamide compound . The small molecule binds between transmembrane helices 3, 4, and 5, outside the helical bundle .Chemical Reactions Analysis
W-54011 effectively inhibited C5a-induced intracellular Ca2+ mobilization in neutrophils of cynomolgus monkeys and gerbils but not mice, rats, guinea pigs, rabbits, and dogs . It also inhibited C5a-induced neutropenia in a dose-dependent manner in gerbils .Physical And Chemical Properties Analysis
The molecular weight of W-54011 is 493.1 g/mol . It is a potent, specific, and orally active C5a receptor antagonist .Scientific Research Applications
C5a Receptor Antagonist
W-54011 is a high affinity C5a receptor antagonist . The C5a receptor is a key component of the complement system, playing a crucial role in the body’s immune response. By acting as an antagonist, W-54011 can control the biological activity of the C5a receptor .
Inhibition of C5a-Induced Responses
W-54011 has been shown to inhibit the binding of 125 I-rhC5a to human neutrophils with a K. i. of 2.2 nM . It also inhibits C5a-induced intracellular Ca 2+ -mobilization, chemotaxis, and reactive oxygen species (ROS) generation .
No Agonist Activity
Interestingly, W-54011 does not exhibit any agonist activity up to 10 µM . This means that it does not activate the C5a receptor, but rather blocks its activation.
Prevention of C5a-Induced Neutrophenia
W-54011 has been shown to prevent C5a-induced neutrophenia in gerbils . Neutrophenia is a condition characterized by a low number of neutrophils, a type of white blood cell that is essential for fighting off infections.
Treatment of Lung Damage and Pulmonary Edema
Results have unveiled that W-54011 pretreatment alleviated lung damage and pulmonary edema . This suggests that W-54011 could potentially be used in the treatment of lung conditions.
Reduction of Inflammation and Cell Pyroptosis
W-54011 has been found to reduce inflammation and prevent cell pyroptosis . Pyroptosis is a form of programmed cell death that is associated with inflammatory responses.
properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O2.ClH/c1-21(2)23-11-16-26(17-12-23)32(20-22-9-14-25(15-10-22)31(3)4)30(33)28-8-6-7-24-13-18-27(34-5)19-29(24)28;/h9-19,21,28H,6-8,20H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBJWRMNGCDKNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)N(C)C)C(=O)C3CCCC4=C3C=C(C=C4)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415509 | |
Record name | C5a Receptor Antagonist, W-54011 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C5a Receptor Antagonist, W-54011 | |
CAS RN |
405098-33-1 | |
Record name | C5a Receptor Antagonist, W-54011 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of W-54011?
A: W-54011 is a potent and orally active non-peptide antagonist of the C5a receptor (C5aR) []. It binds to the C5aR on the surface of immune cells, such as neutrophils, preventing the binding of C5a, a potent pro-inflammatory molecule [, ]. By blocking C5a signaling, W-54011 inhibits various downstream effects like intracellular calcium mobilization, chemotaxis, and the generation of reactive oxygen species, ultimately leading to reduced inflammation [].
Q2: What is the impact of W-54011 on LPS-induced acute lung injury?
A: Studies show that W-54011 exhibits protective effects against LPS-induced acute lung injury (ALI) in rats []. Treatment with W-54011 was found to alleviate lung damage, reduce pulmonary edema, decrease inflammation, and prevent cell death, specifically through the inhibition of pyroptosis [].
Q3: Does W-54011 demonstrate species specificity in its activity?
A: Yes, W-54011 exhibits species specificity in its ability to inhibit C5a-induced intracellular calcium mobilization []. It effectively inhibits this process in neutrophils from cynomolgus monkeys and gerbils but not in mice, rats, guinea pigs, rabbits, or dogs [].
Q4: What is the role of W-54011 in allergic inflammation models?
A: Research suggests that W-54011 can suppress allergic inflammation, particularly in the context of asthma [, ]. In human lung tissue models, W-54011 effectively inhibited the C5a-induced production of cysteinyl-leukotrienes (CysLTs), key mediators in allergic inflammation [, ]. This suggests a potential therapeutic application of W-54011 in managing allergic inflammatory responses.
Q5: Are there any known in vivo efficacy studies of W-54011?
A: Yes, oral administration of W-54011 effectively inhibited C5a-induced neutropenia in a dose-dependent manner in gerbils []. This demonstrates the in vivo efficacy of the compound and its potential for therapeutic development.
Q6: Has W-54011 been explored in the context of other diseases?
A: W-54011 has shown potential in preclinical studies for treating lupus nephritis []. In a mouse model of lupus, W-54011 treatment resulted in reduced proteinuria and improved renal function, similar to the effects observed with standard treatment and mesenchymal stem cell transplantation []. This suggests that W-54011 might be a potential therapeutic option for managing lupus nephritis by targeting C5a-mediated complement activation.
Q7: Does W-54011 impact cell viability at different concentrations?
A: While W-54011 demonstrates protective effects at certain concentrations, high concentrations of C5a, even in the presence of W-54011, can induce apoptosis in murine kidney endothelial cells []. This effect is mediated through a C5aR/ROS/mitochondria-dependent pathway []. This finding highlights the importance of careful dose optimization in potential therapeutic applications of W-54011.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.